molecular formula C23H16BrN3OS B13778802 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone CAS No. 72875-72-0

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone

Cat. No.: B13778802
CAS No.: 72875-72-0
M. Wt: 462.4 g/mol
InChI Key: KUBIDRLTWPZPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is a 2,3-disubstituted quinazolinone derivative characterized by a bromine atom at position 6, a phenyl group at position 2, and a benzothiazole moiety linked via an ethyl chain at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, and substitutions at positions 2 and 3 significantly influence their biological and physicochemical properties .

Properties

CAS No.

72875-72-0

Molecular Formula

C23H16BrN3OS

Molecular Weight

462.4 g/mol

IUPAC Name

3-[1-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H16BrN3OS/c1-14(22-26-19-9-5-6-10-20(19)29-22)27-21(15-7-3-2-4-8-15)25-18-12-11-16(24)13-17(18)23(27)28/h2-14H,1H3

InChI Key

KUBIDRLTWPZPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole moiety . This intermediate is then reacted with 6-bromo-2-phenyl-4(3H)-quinazolinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and selectivity. The quinazolinone core can interact with various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

The benzothiazole-ethyl group at position 3 distinguishes this compound from other 3-substituted quinazolinones. Key comparisons include:

Compound Position 3 Substituent Key Activities Reference
Target Compound 1-(2-Benzothiazolyl)ethyl Potential antimicrobial, anti-inflammatory*
3-(4-Acetylphenyl) derivative 4-Acetylphenyl Anti-inflammatory, analgesic
UR-9825 (Antifungal) Triazole-linked hydroxypropyl Antifungal (vs. Candida)
3-(Imidazolyl-ethyl) derivatives Imidazole-based substituents Antioxidant, antitumor

Notes:

  • Benzothiazole vs.
  • Heterocyclic vs. Alkyl Chains : Imidazole derivatives (e.g., RS1, RS10 in ) exhibit antioxidant properties, suggesting that the benzothiazole group’s sulfur atom could similarly modulate redox activity.

Substituent Variations at Position 2

The phenyl group at position 2 is a common feature in bioactive quinazolinones. Comparisons with 2-methyl or 2-cyclohexyl derivatives reveal:

Compound Position 2 Substituent Key Activities Reference
Target Compound Phenyl Not reported (structural focus)
2-Methyl derivatives Methyl CNS depressant, anticonvulsant
2-Cyclohexyl derivative Cyclohexyl Unspecified (safety data)

Notes:

  • Phenyl vs. Methyl : 2-Methyl derivatives (e.g., Methaqualone) are associated with CNS activity, whereas the bulkier phenyl group in the target compound may reduce blood-brain barrier permeability, shifting activity toward peripheral targets .

Halogenation Patterns

The bromine atom at position 6 is critical for electronic and steric effects. Comparisons with dihalogenated or halogen-free analogs include:

Compound Halogenation Key Activities Reference
Target Compound 6-Bromo Potential anti-inflammatory*
6,8-Dibromo derivatives 6,8-Dibromo Antioxidant, antitumor
7-Chloro derivatives (UR-9825) 7-Chloro Antifungal (high in vitro)

Notes:

  • Mono vs. Dihalogenation: 6,8-Dibromo substitution enhances antioxidant activity in imidazole-linked derivatives, suggesting that additional halogens could amplify redox modulation . However, the single bromine in the target compound may optimize solubility for anti-inflammatory applications .
  • Positional Effects : Antifungal activity is maximized with halogens at position 7 (e.g., UR-9825), highlighting the importance of substitution patterns .

Anti-inflammatory and Analgesic Potential

In murine models, acetylphenyl-substituted quinazolinones reduced edema by 40–60% at 50 mg/kg, comparable to diclofenac. The benzothiazole group’s hydrophobicity may prolong half-life, but this requires validation via pharmacokinetic studies .

Antimicrobial and Antifungal Activity

While benzothiazole derivatives are known for antimicrobial properties, UR-9825 (7-chloro derivative) outperforms fluconazole against Candida spp. in vitro . The target compound’s bromine at position 6 and benzothiazole group may synergize for gram-negative bacterial targeting, as seen in other 6-bromo derivatives .

CNS Activity Limitations

Unlike 2-methyl-3-aryl derivatives (e.g., Methaqualone), the target compound’s phenyl and benzothiazole groups likely limit CNS penetration due to increased molecular weight and logP, reducing sedative effects .

Biological Activity

The compound 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is a derivative of the quinazolinone class, which has been extensively studied for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H16BrN3OSC_{23}H_{16}BrN_3OS, with a molecular weight of approximately 462.39 g/mol. The structure includes a benzothiazole moiety linked through an ethyl chain, a bromo substituent at the 6-position, and a phenyl group at the 2-position, contributing to its biological activity.

Anticancer Activity

Quinazolinone derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has demonstrated that quinazolinones exhibit cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values ranging from 10 to 12 μM, indicating significant potential as anticancer agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity. Quinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have shown significant inhibition against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this quinazolinone derivative exhibits anti-inflammatory effects. Studies have reported that certain analogues outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation in experimental models .

The cytotoxic mechanisms of quinazolinones often involve the inhibition of key enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial for cancer cell survival and proliferation. The binding affinity of these compounds to EGFR has been documented, suggesting that modifications in their structure can enhance their therapeutic efficacy against resistant cancer cell lines .

Case Study 1: Anticancer Efficacy

A study focused on various quinazolinone derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. For example, substituents at the 4-position were found to improve binding to the EGFR active site, leading to increased cytotoxicity against resistant cancer cell lines .

Case Study 2: Antibacterial Performance

Research involving the antibacterial activity of quinazoline derivatives indicated that compounds with electron-withdrawing groups exhibited stronger antibacterial effects compared to those with electron-donating groups. This highlights the importance of chemical structure in determining biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AnticancerIC50: 10-12 μM
AntibacterialEffective against S. aureus, E. coli
Anti-inflammatorySuperior to indomethacin
CytotoxicityInhibits EGFR-TKs

Q & A

Q. What are the recommended synthetic routes for 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a benzoxazinone precursor with nitrogen nucleophiles. For example, 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones can be synthesized by refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., hydrazine hydrate) in glacial acetic acid for 3–4 hours . Optimization includes:
  • Temperature control : Maintaining 120–130°C during hydrazine hydrate reactions improves cyclization efficiency .
  • Solvent selection : Ethanol or glacial acetic acid enhances solubility and recrystallization yields .
  • Reagent stoichiometry : A 1:1 molar ratio of benzoxazinone to nucleophile minimizes side products .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • TLC : Monitor reaction progress using cyclohexane:ethyl acetate (2:1) as the mobile phase .
  • FT-IR : Confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C spectra in DMSO-d₆ to verify substitution patterns (e.g., benzothiazole ethyl protons at δ 2.51–3.10 ppm) .
  • Elemental analysis : Ensure purity by matching experimental and calculated C/H/N/Br percentages .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding mechanisms of this compound?

  • Methodological Answer : Molecular docking and pharmacophore modeling are critical:
  • Target selection : Prioritize proteins with quinazolinone affinity (e.g., kinases, antimicrobial enzymes) based on structural analogs (e.g., 2-methylquinazolin-4(3H)-one’s anticancer activity) .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions .
  • Validation : Compare docking scores with experimental IC₅₀ values from in vitro assays (e.g., antimicrobial disk diffusion) .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Dose-response curves : Establish activity thresholds using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural analogs : Compare activities of derivatives (e.g., 6-fluoro vs. 6-bromo substituents) to isolate electronic effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial potency) .

Q. What crystallographic approaches are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Crystallization : Use slow evaporation in ethanol or DMSO to obtain high-quality crystals .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinned data .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.